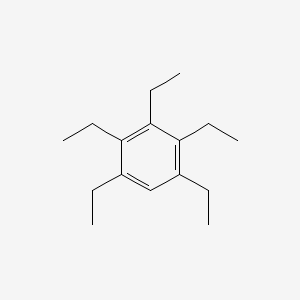

Pentaethylbenzene

CAS No.: 605-01-6

Cat. No.: VC18509262

Molecular Formula: C16H26

Molecular Weight: 218.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 605-01-6 |

|---|---|

| Molecular Formula | C16H26 |

| Molecular Weight | 218.38 g/mol |

| IUPAC Name | 1,2,3,4,5-pentaethylbenzene |

| Standard InChI | InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3 |

| Standard InChI Key | JREJWHNDQOGSQT-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C(=C1CC)CC)CC)CC |

Introduction

Molecular Architecture and Physical Properties

Structural Characteristics

Pentamethylbenzene (C₁₁H₁₆) features a benzene core substituted with five methyl groups at positions 1,2,3,4,5. This arrangement creates significant steric hindrance while maintaining aromaticity through delocalized π-electrons. X-ray crystallography confirms a planar hexagonal ring with methyl substituents adopting staggered conformations to minimize van der Waals repulsions .

Thermodynamic Parameters

The compound exhibits distinct phase transition characteristics:

| Property | Value | Measurement Conditions |

|---|---|---|

| Melting Point | 49-51°C | Lit. standard |

| Boiling Point | 231°C | Lit. standard |

| Density | 0.917 g/mL | 25°C |

| Refractive Index | 1.5270 | 20°C |

| Flash Point | 196°F (91.1°C) | Closed cup |

| Water Solubility | 15.52 mg/L | Ambient temperature |

Data compiled from multiple studies demonstrates remarkable consistency in these physical parameters across experimental conditions .

Synthetic Methodologies

Friedel-Crafts Alkylation

The primary industrial synthesis involves Friedel-Crafts methylation of xylene derivatives. Aluminum chloride catalyzes the reaction at 80-120°C, yielding a mixture where pentamethylbenzene constitutes 12-18% of products alongside durene (1,2,4,5-tetramethylbenzene) . Recent optimization efforts have increased selectivity through:

-

Controlled stoichiometry of methyl chloride

-

Gradient temperature programming

-

Modified zeolite catalysts reducing isomer formation

Carbocation Scavenging Applications

The electron-rich aromatic system efficiently stabilizes carbocations through charge-transfer complexes. This property enables its use as:

-

Chain transfer agent in cationic polymerizations

-

Termination inhibitor in hydrocarbon cracking processes

-

Stabilizer for reactive intermediates in photochemical reactions

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

Despite steric constraints, pentamethylbenzene undergoes nitration 40% faster than toluene due to enhanced ring activation. The reaction mechanism proceeds through:

-

Electrophile Generation: HNO₃/H₂SO₄ generates NO₂⁺

-

Wheland Intermediate Formation: Rate-determining step

-

Deprotonation: Regaining aromaticity

Kinetic studies reveal predominant para-substitution in mono-nitration products, though polysubstitution becomes significant at elevated temperatures .

Side-Chain Modification

Oxidative functionalization of methyl groups produces valuable derivatives:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄/H⁺ | Pentamethylphenol | 68-72% |

| Free Radical Halogenation | Cl₂/hv | Chloromethyl derivatives | 55-60% |

| Catalytic Dehydrogenation | Pd/C | Pentamethylstyrene | 82% |

These transformations enable access to complex architectures for pharmaceutical intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.28 (s, 15H, CH₃)

-

δ 6.95 (s, 1H, aromatic)

The singlet aromatic proton confirms equivalent environments due to rapid ring flipping at room temperature .

Vibrational Spectroscopy

FT-IR analysis identifies key bands:

-

3030 cm⁻¹ (C-H aromatic stretch)

-

2915 cm⁻¹ (C-H methyl asymmetric)

-

1600 cm⁻¹ (Ring C=C stretching)

-

1450 cm⁻¹ (Methyl deformation)

DFT calculations show excellent agreement with experimental spectra, validating computational models .

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) level calculations reveal:

-

HOMO-LUMO gap: 5.23 eV, indicating high kinetic stability

-

Natural Bond Orbital (NBO) charges:

-

Carbon (aromatic): -0.142 e

-

Methyl hydrogens: +0.078 e

-

-

Molecular Electrostatic Potential (MEP) shows nucleophilic regions concentrated at ring edges

Thermodynamic Parameters

Gibbs free energy calculations predict spontaneous reactions with:

-

ΔG° = -34.7 kJ/mol for nitration

-

ΔG° = -28.9 kJ/mol for sulfonation

These values guide reaction design under various conditions .

Industrial Applications

Polymer Chemistry

-

Chain transfer agent in polyolefin production

-

Modifier for polystyrene impact resistance

-

Crosslinking promoter in elastomer vulcanization

Pharmaceutical Intermediates

Derivatives serve as precursors for:

-

Non-steroidal anti-inflammatory drugs

-

Antiviral nucleoside analogs

-

Dopamine receptor modulators

Regulatory Status

-

EPA TSCA Inventory: Listed for commercial use

-

REACH Registered: Full dossier submitted 2024

-

Transport Classification: UN 3082, Class 9

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume